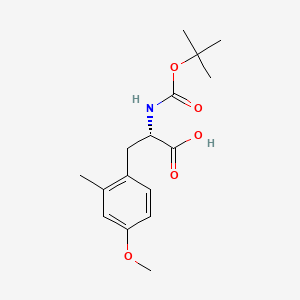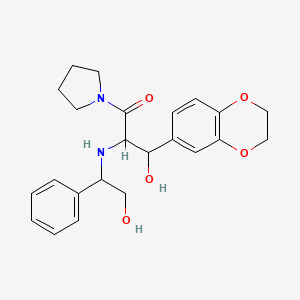
Eliglustat intermediate 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eliglustat intermediate 3 is a crucial compound in the synthesis of Eliglustat, a medication used for the treatment of Gaucher disease type 1. This intermediate plays a significant role in the multi-step synthesis process of Eliglustat, which is a glucosylceramide synthase inhibitor. The compound is known for its complex structure and the specific conditions required for its synthesis.
Vorbereitungsmethoden
The preparation of Eliglustat intermediate 3 involves several synthetic routes and reaction conditions. One of the improved processes for its preparation includes the formation of a novel intermediate metal complex, which on hydrolysis in the presence of acid provides an amine compound. This amine compound is then treated with pyrrolidine and subsequently reduced to convert into Eliglustat . The industrial production methods involve precise control of reaction conditions to ensure the purity and yield of the intermediate.
Analyse Chemischer Reaktionen
Eliglustat intermediate 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonyl isocyanate, which is used in the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers . The major products formed from these reactions are essential building blocks that lead to the final synthesis of Eliglustat.
Wissenschaftliche Forschungsanwendungen
Eliglustat intermediate 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fundamental building block in the synthesis of Eliglustat. In biology and medicine, Eliglustat, synthesized from this intermediate, is used to treat Gaucher disease by inhibiting glucosylceramide synthase . This inhibition reduces the accumulation of glucosylceramide in the liver, spleen, bone marrow, and other organs, thereby alleviating the symptoms of the disease . In the industry, the compound is used in the large-scale production of Eliglustat, ensuring a consistent supply of the medication for patients.
Wirkmechanismus
The mechanism of action of Eliglustat intermediate 3 is closely related to its role in the synthesis of Eliglustat. Eliglustat works by partially inhibiting the enzyme glucosylceramide synthase, which produces glucosylceramide . This inhibition helps restore the metabolic balance between the synthesis and catabolism of glucosylceramide, reducing its accumulation in the lysosomes . The molecular targets involved in this process include the enzyme glucosylceramide synthase and the pathways related to glucosylceramide metabolism.
Vergleich Mit ähnlichen Verbindungen
Eliglustat intermediate 3 can be compared with other similar compounds used in the synthesis of medications for lysosomal storage disorders. Some of the similar compounds include:
- Florfenicol: Used in veterinary medicine for treating bovine respiratory disease .
- Droxidopa: Used as a prodrug of neurotransmitter norepinephrine .
- Zetomipzomib: A first-in-class inhibitor of the immunoproteasome .
What sets this compound apart is its specific role in the synthesis of Eliglustat, a medication with a unique mechanism of action targeting glucosylceramide synthase. This specificity and the resulting therapeutic effects make it a valuable compound in the treatment of Gaucher disease.
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |
InChI-Schlüssel |
NGVKCJVEHJKVMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


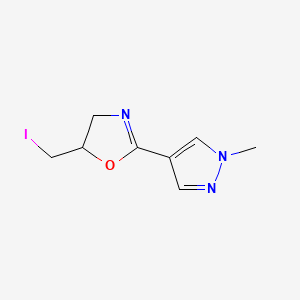
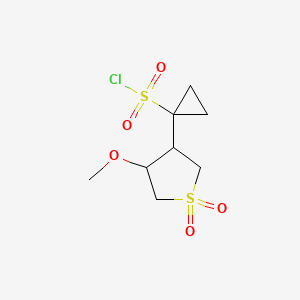
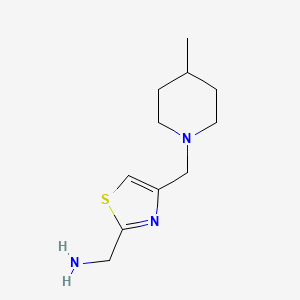

![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

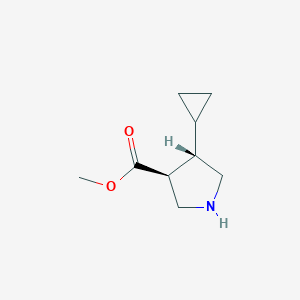

![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
